molecular formula C18H16N4OS B2406222 (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2177366-13-9

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No. B2406222
CAS RN: 2177366-13-9
M. Wt: 336.41
InChI Key: DNCKMAXJRXAGEM-UHFFFAOYSA-N
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Description

The compound contains an azetidine ring, which is a four-membered cyclic amine, linked to a pyrazine, a six-membered ring containing two nitrogen atoms. It also contains a phenyl ring attached to a thiophene ring via a methanone group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For instance, compounds with pyrazine and thiophene groups have been synthesized via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings. The electronic properties of the molecule can be influenced by the pyrazine, thiophene, and phenyl groups .

Scientific Research Applications

Novel Transformations in Thiophene Derivatives

Research has explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. These transformations have led to the discovery of new heterocyclic compounds, showcasing the compound's relevance in synthesizing novel organic molecules with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anticoronavirus and Antitumoral Activity

A series of derivatives exhibiting promising in vitro anticoronavirus and antitumoral activity has been synthesized, highlighting the compound's potential in contributing to the development of new therapeutic agents (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Enzyme Inhibitory Activities

Compounds with thiophene-based structures have been evaluated for their enzyme inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the compound's utility in designing enzyme inhibitors, which could have implications for treating diseases like Alzheimer's (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial and Antifungal Screening

Synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives have been conducted, with these compounds showing significant antibacterial activities. Such research illustrates the compound's potential in contributing to the development of new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antimicrobial Activity of Azetidinones

Research on azetidinone derivatives containing pyrazoline highlights the antimicrobial potential of these compounds. This demonstrates the broader applicability of such structures in creating substances that could be used in fighting infectious diseases (Shailesh, Pankaj, & Patel, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, pyrazine derivatives have been used in medicinal chemistry, so this compound could potentially have biological activity .

Future Directions

Future research could explore the potential uses of this compound, particularly in medicinal chemistry given the presence of the pyrazine group .

properties

IUPAC Name

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-18(14-5-3-13(4-6-14)16-2-1-9-24-16)22-11-15(12-22)21-17-10-19-7-8-20-17/h1-10,15H,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKMAXJRXAGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

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